4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methoxybenzyl chloride with 1,2,3,6-tetrahydropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its methoxyphenyl group and tetrahydropyridine ring contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17NO/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11/h2-6,14H,7-10H2,1H3 |
InChI Key |
QLXLJJLDLSWVRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CCNCC2 |
Origin of Product |
United States |
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